molecular formula C15H15N3O2 B8790108 5-(Benzyloxymethyl)-4-methoxy-5h-pyrrolo[3,2-d]pyrimidine

5-(Benzyloxymethyl)-4-methoxy-5h-pyrrolo[3,2-d]pyrimidine

Cat. No. B8790108
M. Wt: 269.30 g/mol
InChI Key: BVHDDIUMYNBRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxymethyl)-4-methoxy-5h-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Benzyloxymethyl)-4-methoxy-5h-pyrrolo[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxymethyl)-4-methoxy-5h-pyrrolo[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Benzyloxymethyl)-4-methoxy-5h-pyrrolo[3,2-d]pyrimidine

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

4-methoxy-5-(phenylmethoxymethyl)pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C15H15N3O2/c1-19-15-14-13(16-10-17-15)7-8-18(14)11-20-9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3

InChI Key

BVHDDIUMYNBRQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1N(C=C2)COCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.53 g, 10.0 mmol) in 30 mL of THF was added NaH (560 mg, 14.0 mmol, 60% in mineral oil) by portion under N2. After the mixture was cooled to 0° C., benzyl chloromethyl ether (1.71 mL, 13.0 mmol) was added. Then the mixture was stirred at RT for 1 h (monitored by TLC 40% EtOAc/Hex). 8 mL of anhydrous MeOH was added into the reaction mixture followed by NaH (400 mg, 10.0 mmol, 60% mineral oil) by portion. The resulting mixture was stirred at RT overnight. After being quenched with sat. NH4Cl, the mixture was extracted with EtOAc (3×). The organic layer was washed with sat.NaHCO3 (aq), brine, then dried (MgSO4) and concentrated. Silica gel chromatography (elution with 0-30% EtOAc/Hex) afforded product 5-(benzyloxymethyl)-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (2.36 g).
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
560 mg
Type
reactant
Reaction Step Two
Quantity
1.71 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mg
Type
reactant
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Six

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